Cyclohept-3-ene-1-carboxylic acid
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Overview
Description
Cyclohept-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid derivative featuring a seven-membered cycloalkene ring with a carboxyl group attached at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohept-3-ene-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cycloheptene: One common method involves the oxidation of cycloheptene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Hydrolysis of Nitriles: Another method includes the hydrolysis of cyclohept-3-ene-1-carbonitrile in the presence of acidic or basic catalysts.
Carboxylation of Grignard Reagents: The carboxylation of cyclohept-3-enylmagnesium bromide with carbon dioxide (CO2) followed by acidification can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Cyclohept-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cycloheptane-1,3-dicarboxylic acid using strong oxidizing agents.
Reduction: Reduction of the carboxyl group can yield cyclohept-3-ene-1-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of catalysts.
Major Products:
Oxidation: Cycloheptane-1,3-dicarboxylic acid.
Reduction: Cyclohept-3-ene-1-methanol.
Substitution: Derivatives with different functional groups replacing the carboxyl group.
Scientific Research Applications
Cyclohept-3-ene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohept-3-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Nucleophilic Addition-Elimination: The carboxyl group can undergo nucleophilic addition-elimination reactions, forming intermediates that can further react to yield various products.
Oxidation-Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Substitution: The carboxyl group can be substituted by other functional groups, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Cyclohept-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohex-3-ene-1-carboxylic acid: This compound has a six-membered ring instead of a seven-membered ring, leading to different chemical properties and reactivity.
Cycloheptane-1-carboxylic acid: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its seven-membered ring structure with a double bond, which imparts distinct chemical properties and reactivity compared to its six-membered and saturated counterparts .
Properties
CAS No. |
75649-68-2 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
cyclohept-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1,3,7H,2,4-6H2,(H,9,10) |
InChI Key |
GABHLXMDAJUMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCC(C1)C(=O)O |
Origin of Product |
United States |
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